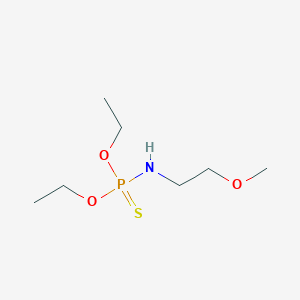
O,O-Diethyl N-(2-methoxyethyl)phosphoramidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-diethoxyphosphinothioyl-2-methoxy-ethanamine is a chemical compound with the molecular formula C7H18NO3PS and a molecular weight of 227.2615 g/mol . This compound is known for its unique structure, which includes a phosphinothioyl group attached to a methoxy-ethanamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-diethoxyphosphinothioyl-2-methoxy-ethanamine involves several steps. One common method includes the reaction of diethoxyphosphinothioyl chloride with 2-methoxy-ethanamine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-diethoxyphosphinothioyl-2-methoxy-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Applications De Recherche Scientifique
N-diethoxyphosphinothioyl-2-methoxy-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-diethoxyphosphinothioyl-2-methoxy-ethanamine involves its interaction with specific molecular targets. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
N-diethoxyphosphinothioyl-2-methoxy-ethanamine can be compared with other similar compounds, such as:
- N-dimethoxyphosphinothioyl-2-methoxy-ethanamine
- N-dipropoxyphosphinothioyl-2-methoxy-ethanamine
- N-diethoxyphosphoryl-3-fluoro-4-methyl-aniline
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the phosphinothioyl group and the methoxy-ethanamine backbone in N-diethoxyphosphinothioyl-2-methoxy-ethanamine provides distinct properties that make it valuable for specific research applications .
Propriétés
Numéro CAS |
35812-41-0 |
|---|---|
Formule moléculaire |
C7H18NO3PS |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-diethoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H18NO3PS/c1-4-10-12(13,11-5-2)8-6-7-9-3/h4-7H2,1-3H3,(H,8,13) |
Clé InChI |
WHHGFZDOACKCDS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(NCCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
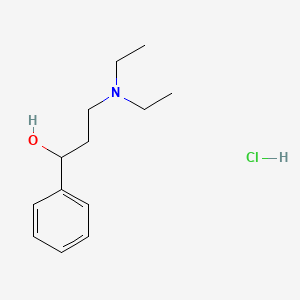
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
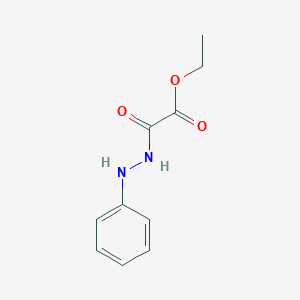



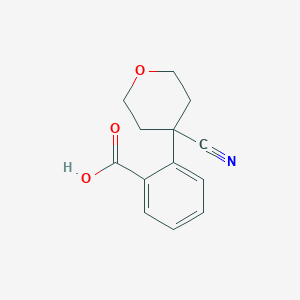


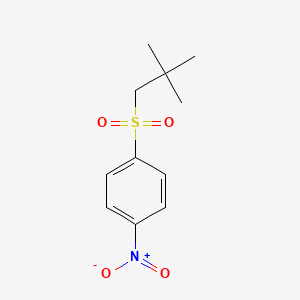
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)


